

# Velusetrag Hydrochloride: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

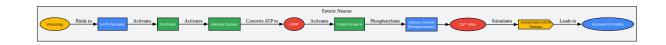
Compound of Interest					
Compound Name:	Velusetrag hydrochloride				
Cat. No.:	B1683486	Get Quote			

**Velusetrag hydrochloride**, a selective serotonin 5-HT4 receptor agonist, has been investigated as a prokinetic agent for the treatment of gastrointestinal motility disorders, primarily gastroparesis and chronic idiopathic constipation. This guide provides a comparative overview of the clinical trial data for Velusetrag, detailing experimental protocols, efficacy, and safety findings to support researchers, scientists, and drug development professionals.

### **Mechanism of Action**

Velusetrag acts as a high-affinity agonist at the 5-HT4 receptor.[1] Activation of these receptors in the gastrointestinal tract is believed to enhance cholinergic neurotransmission, leading to increased smooth muscle contraction and promotion of gastrointestinal motility.[2]

Below is a diagram illustrating the signaling pathway of a 5-HT4 receptor agonist.



Click to download full resolution via product page

**Caption:** 5-HT4 Receptor Agonist Signaling Pathway



## **Clinical Trials in Gastroparesis**

Velusetrag has been evaluated in Phase 2 and Phase 2b clinical trials for the treatment of diabetic and idiopathic gastroparesis.

## **Phase 2b Study (NCT02267525)**

This multicenter, double-blind, placebo-controlled trial assessed the efficacy and safety of Velusetrag over 12 weeks.[1][3]

#### Experimental Protocol:

- Patient Population: 232 patients with diabetic or idiopathic gastroparesis with documented delayed gastric emptying.[1][3]
- Intervention: Oral Velusetrag (5 mg, 15 mg, or 30 mg once daily) or placebo.[3]
- Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) composite score at week 4.[3] The GCSI is a patient-reported outcome measure assessing the severity of gastroparesis symptoms, including nausea, vomiting, postprandial fullness/early satiety, and bloating, on a scale of 0 (none) to 5 (very severe).[4]
  [5]
- Gastric Emptying Assessment: Measured by gastric emptying scintigraphy (GES) or a gastric emptying breath test (GEBT).[1][6]

#### Efficacy Data:

Endpoint	Placebo	Velusetrag 5 mg	Velusetrag 15 mg	Velusetrag 30 mg
Change in GCSI Score at Week 4	-1.1	-1.5 (p=0.0327 vs placebo)	Not reported as significant	Not reported as significant
Improvement in Gastric Emptying	Not specified	Statistically significant improvement (p<0.001)	Statistically significant improvement	Statistically significant improvement



#### Safety and Tolerability:

The most commonly reported adverse events were diarrhea, nausea, and headache.[1] The 5 mg dose had a safety profile comparable to placebo.[1] Higher doses were associated with a greater incidence of gastrointestinal side effects.[1]

## **Phase 2 Study (NCT01718938)**

This earlier Phase 2 study also evaluated the effect of Velusetrag on gastric emptying in patients with gastroparesis.[7]

#### Experimental Protocol:

- Patient Population: 34 subjects with diabetic or idiopathic gastroparesis.[7]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study. [7]
- Intervention: Oral Velusetrag (5 mg, 15 mg, or 30 mg once daily) or placebo for 7 days.[7]
- Primary Outcome: Proportion of subjects with a ≥20% reduction in gastric emptying half-time (GE t1/2) from baseline.[7]
- Gastric Emptying Assessment: Measured using a [13C]-octanoate breath test.[7]

#### Efficacy Data:

Endpoint	Placebo	Velusetrag 5 mg	Velusetrag 15 mg	Velusetrag 30 mg
Proportion with ≥20% Reduction in GE t1/2	5%	Numerically reduced	Numerically reduced	52% (p=0.002 vs placebo)

#### Safety and Tolerability:

Velusetrag was generally well-tolerated, with most treatment-emergent adverse events being mild and related to gastrointestinal transit acceleration.[7]



# Clinical Trial in Chronic Idiopathic Constipation (NCT00391820)

A Phase 2 study assessed the efficacy and tolerability of Velusetrag in patients with chronic idiopathic constipation (CIC).[8]

#### Experimental Protocol:

- Patient Population: 401 patients with CIC (defined as <3 spontaneous bowel movements per week).[9][10]
- Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-response study. [8]
- Intervention: Oral Velusetrag (15 mg, 30 mg, or 50 mg daily) or placebo.[8]
- Primary Endpoint: Change from baseline in the weekly frequency of spontaneous bowel movements (SBMs).[8]

#### Efficacy Data:

Endpoint	Placebo	Velusetrag 15 mg	Velusetrag 30 mg	Velusetrag 50 mg
Mean Increase in Weekly SBMs	1.4	3.6 (p<0.0001 vs placebo)	3.3 (p<0.0001 vs placebo)	3.5 (p<0.0001 vs placebo)
Mean Increase in Weekly Complete SBMs	0.6	2.3	1.8	2.3

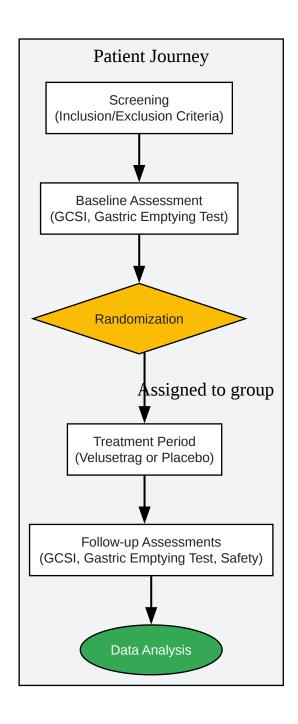
#### Safety and Tolerability:

Common adverse events associated with Velusetrag were diarrhea, headache, nausea, and vomiting, which generally occurred during the initial days of dosing.[8][11]

## **Experimental Workflow: Gastroparesis Clinical Trial**



The following diagram outlines the typical workflow for a patient participating in a Velusetrag gastroparesis clinical trial.



Click to download full resolution via product page

Caption: Gastroparesis Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. investor.theravance.com [investor.theravance.com]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. Publication News 70 15.05.2023 NEUROdiab [neurodiab.eu]
- 7. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation a 4-week, randomized, double-blind, placebo-controlled, dose-response study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Frontiers | Luminally Acting Agents for Constipation Treatment: A Review Based on Literatures and Patents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Velusetrag Hydrochloride: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683486#cross-study-comparison-of-velusetraghydrochloride-clinical-trial-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com